molecular formula C18H15ClN2O3 B1295124 Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate CAS No. 5606-55-3

Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate

Cat. No. B1295124
CAS RN: 5606-55-3
M. Wt: 342.8 g/mol
InChI Key: DTKOQJNQMOCKQU-UHFFFAOYSA-N
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Description

“Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate” is a chemical compound with the molecular formula C18H15ClN2O3 . It is a benzodiazepine derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine ring, which is a fused benzene and diazepine ring . It also contains an ethyl ester functional group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.776 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the web search results.

Scientific Research Applications

Synthesis and Structural Aspects

Synthetic Pathways and Biological Activities : Benzodiazepines, including compounds like Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate, are central to pharmaceutical industry due to their diverse biological activities such as anticonvulsant, anti-anxiety, sedative, and hypnotic properties. Research has extensively covered synthetic strategies for 1,4- and 1,5-benzodiazepines, highlighting the role of o-phenylenediamine as a precursor. These methodologies provide a foundation for developing new compounds with enhanced biological activities (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Pharmacological Profile : The pharmacological and synthetic profiles of benzothiazepine, a related compound, have been reviewed to understand its diverse biological activities, which include acting as tranquilizers, antidepressants, and antihypertensive agents. This review sheds light on the structure-activity relationship, contributing to the development of new compounds with potential medicinal benefits (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the web search results .

properties

IUPAC Name

ethyl 7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-17(22)20-14-9-8-12(19)10-13(14)15(21-16)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKOQJNQMOCKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971435
Record name Ethyl 7-chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate

CAS RN

5606-55-3
Record name 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylic acid ethyl ester
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Record name Ethyl clorazepate
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Record name Ethyl 7-chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepine-3-carboxylate
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Record name Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate
Source European Chemicals Agency (ECHA)
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Record name ETHYL CLORAZEPATE
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Synthesis routes and methods

Procedure details

A solution of 2 g. of ethyl 2'-benzoyl-4'-chloro-mesoxalanilate 2-oxime in 40 ml. of methylene chloride is treated with 2 g. of zinc dust. 4 ml. of glacial acetic acid are added dropwise within 5 minutes with stirring. After the addition, the mixture is stirred at room temperature for 1 hour. The reaction mixture is filtered and the filtrate evaporated. The residue is boiled under reflux for 2 hours in 20 ml. of benzene and 2 ml. of glacial acetic acid. The reaction mixture is washed out with 10% soda solution, dried over sodium sulphate and evaporated. Crystallization of the residue from alcohol yields ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate, m.p. 232°-234°. Further material crystallizes from the mother liquor.
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ethyl 2'-benzoyl-4'-chloro-mesoxalanilate 2-oxime
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